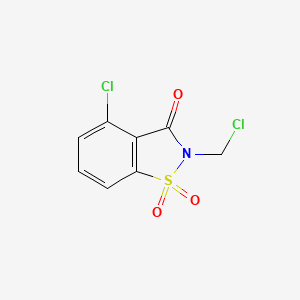![molecular formula C17H16O8 B14265811 4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) CAS No. 136158-27-5](/img/structure/B14265811.png)
4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) is an organic compound characterized by the presence of two hydroxybenzoic acid groups connected via a propane-1,3-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through recrystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxy and carboxylic acid groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Propane-1,3-diylbis(oxy))bis(5-methoxy-2-nitrobenzoic acid): Similar structure but with methoxy and nitro groups.
4,4’-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine) Tetrahydrochloride: Contains diamine groups instead of hydroxybenzoic acid groups
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) is unique due to its specific combination of hydroxybenzoic acid groups and the propane-1,3-diylbis(oxy) linker. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
136158-27-5 |
|---|---|
Fórmula molecular |
C17H16O8 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
4-[3-(4-carboxy-3-hydroxyphenoxy)propoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H16O8/c18-14-8-10(2-4-12(14)16(20)21)24-6-1-7-25-11-3-5-13(17(22)23)15(19)9-11/h2-5,8-9,18-19H,1,6-7H2,(H,20,21)(H,22,23) |
Clave InChI |
SBSMPFSMMUYBJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCCOC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
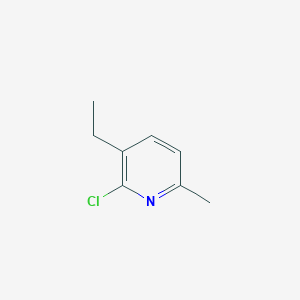
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
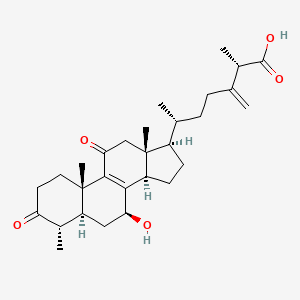
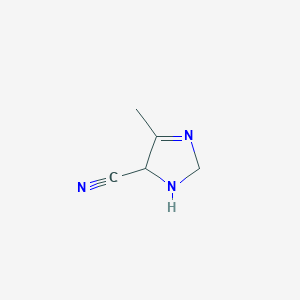
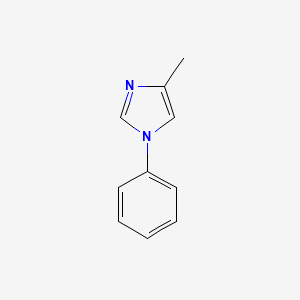
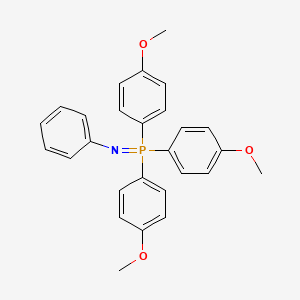
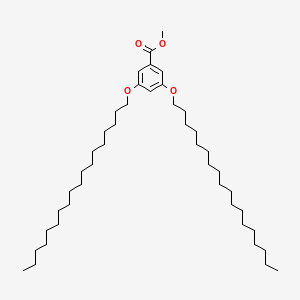

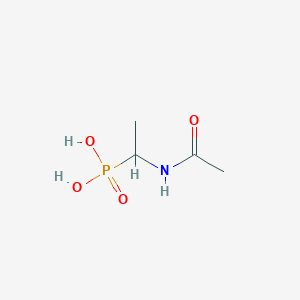

![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
